(5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid
Description
The Significance of Tetrazole Scaffolds as Carboxylic Acid Bioisosteres in Chemical Biology Research
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent functional group in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.
The tetrazole moiety offers several advantages over a carboxylic acid. Its pKa is similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH, a key feature for interacting with biological targets. However, the tetrazole ring is generally more metabolically stable and can exhibit improved pharmacokinetic properties, such as increased lipophilicity, which can enhance absorption and distribution within the body. This bioisosteric replacement has been a successful strategy in the design of numerous marketed drugs.
Pyridines as Key Pharmacophores and Ligands in Synthetic and Medicinal Chemistry Research
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. ontosight.ai Its presence is widespread in both natural products and synthetic drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can be readily modified to tune the electronic and steric properties of the molecule. This versatility allows pyridine-containing compounds to interact with a diverse range of biological targets with high affinity and selectivity. ontosight.ai Furthermore, the pyridine scaffold is known to improve the metabolic stability, permeability, potency, and binding of drugs.
Contextualizing (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid within Contemporary Heterocyclic Research Paradigms
This compound is a molecule that elegantly combines the key features of both tetrazole and pyridine moieties. The structure features a pyridine ring attached to a tetrazole ring, which in turn is substituted with an acetic acid group. This unique arrangement positions it as a compound of significant interest in the exploration of new therapeutic agents.
The presence of the pyridine ring provides a key pharmacophoric element, while the tetrazole ring acts as a stable, acidic functional group. The acetic acid side chain offers a handle for further chemical modification or can itself contribute to the molecule's interaction with biological systems. Research into pyridine-tetrazole hybrids is an active area, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The specific substitution pattern of this compound, with the pyridine at the 4-position and the acetic acid on the tetrazole nitrogen, dictates its three-dimensional shape and electronic properties, which are crucial for its potential biological activity.
While detailed, publicly available research specifically on the synthesis and biological evaluation of this compound is limited, its structural components suggest a rich area for investigation. The general synthetic strategies for similar pyridine-tetrazole derivatives often involve the construction of the tetrazole ring from a corresponding nitrile precursor on the pyridine scaffold, followed by alkylation to introduce the acetic acid moiety.
The study of molecules like this compound is emblematic of the broader trends in heterocyclic chemistry, where the rational design and synthesis of novel compounds with tailored properties are paramount. The convergence of the bioisosteric properties of the tetrazole ring and the proven pharmacological importance of the pyridine scaffold makes this and related compounds compelling targets for future research and development in the quest for new and improved therapeutic agents.
Chemical Compound Information
| Compound Name |
| This compound |
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇N₅O₂ |
| Molecular Weight | 205.17 g/mol |
| CAS Number | 132766-78-0 |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-pyridin-4-yltetrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-1-3-9-4-2-6/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKFDGFMNCCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 5 Pyridin 4 Yl Tetrazol 2 Yl Acetic Acid and Analogous Systems
Evolution of Tetrazole Synthesis: From Classical Routes to Modern Methodological Advancements
The field of tetrazole chemistry has undergone significant evolution since the initial discovery of this heterocyclic system. numberanalytics.com Early synthetic methods were often limited by harsh reaction conditions and the use of hazardous reagents. numberanalytics.com The first synthesis of a tetrazole derivative was reported by J. A. Bladin in 1885. thieme-connect.com A pivotal moment in tetrazole synthesis was the reaction of hydrazoic acid with nitriles, a method that became a conventional route for preparing 5-substituted 1H-tetrazoles. numberanalytics.comthieme-connect.com However, the high toxicity, volatility, and explosive nature of hydrazoic acid prompted the development of safer and more efficient protocols. thieme-connect.com
Modern advancements have focused on improving safety, accessibility, and efficiency. numberanalytics.com The use of inorganic azides like sodium azide (B81097) in combination with a proton source or Lewis acid, such as ammonium (B1175870) chloride in DMF, reported by Finnegan and co-workers in 1958, was a significant improvement. thieme-connect.com In recent years, the development of novel catalysts, the use of alternative starting materials, and the application of techniques like microwave-assisted synthesis have further expanded the synthetic chemist's toolkit for accessing these important nitrogen-rich heterocycles. numberanalytics.comthieme-connect.com
The most prominent and versatile method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between an organic nitrile (R-C≡N) and an azide source. nih.govresearchgate.netnih.gov This reaction is a cornerstone of tetrazole synthesis due to its high efficiency and the wide availability of nitrile precursors. nih.gov The azide, typically sodium azide (NaN₃), acts as the three-nitrogen component, adding across the carbon-nitrogen triple bond of the nitrile to form the stable, aromatic five-membered tetrazole ring. nih.gov
This cycloaddition often requires activation of the nitrile, as the reaction can have a high activation barrier. acs.org This activation can be achieved through various means, including the use of strong Lewis acids, Brønsted acids, or transition metal catalysts. acs.orgorganic-chemistry.org The reaction mechanism generally involves the coordination of the catalyst to the nitrile nitrogen, which increases its electrophilicity and facilitates the nucleophilic attack by the azide anion. nih.gov Microwave irradiation has also been effectively employed to accelerate this reaction, significantly reducing reaction times from hours to minutes. thieme-connect.comdatapdf.com
The synthesis of molecules containing both pyridine (B92270) and tetrazole functionalities, such as (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, typically involves a strategy where the tetrazole ring is constructed onto a pre-existing pyridine scaffold. The most direct approach utilizes a cyanopyridine derivative as the nitrile component in the [3+2] cycloaddition reaction.
For the target compound, the key precursor is 4-cyanopyridine (B195900) (isonicotinonitrile). This starting material undergoes cycloaddition with an azide source, such as sodium azide, to yield 5-(pyridin-4-yl)-1H-tetrazole. mdpi.com This intermediate is the common precursor for both N-1 and N-2 substituted isomers. The reaction is typically facilitated by catalysts like zinc salts or ammonium chloride in a suitable solvent like DMF or water. organic-chemistry.orgmdpi.com This method allows for the direct and efficient formation of the pyridine-tetrazole linkage. While various methods exist for synthesizing the pyridine ring itself, in the context of pyridinyl-tetrazoles, it is generally more straightforward to begin with a commercially available or readily synthesized cyanopyridine. ijpsonline.com
Specific Synthetic Pathways for this compound and Structurally Related Derivatives
The synthesis of the title compound is not a single reaction but a sequence that first builds the 5-(pyridin-4-yl)-1H-tetrazole core and then introduces the acetic acid group at the N-2 position of the tetrazole ring.
A plausible synthetic route involves two key steps:
[3+2] Cycloaddition: Reaction of 4-cyanopyridine with sodium azide to form 5-(pyridin-4-yl)-1H-tetrazole.
N-Alkylation: Selective alkylation of the 5-(pyridin-4-yl)-1H-tetrazole intermediate with an acetic acid synthon, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester to yield the final carboxylic acid product.
The primary precursor, 5-(pyridin-4-yl)-1H-tetrazole, is synthesized via the [3+2] cycloaddition as described previously. The subsequent functionalization step, N-alkylation, is critical as it determines the final position of the acetic acid side chain. The alkylation of 5-substituted-1H-tetrazoles with agents like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH) typically produces a mixture of two regioisomers: the N-1 and N-2 alkylated products. mdpi.com
The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C-5 position, the solvent, the counter-ion, and the specific alkylating agent used. Separating these N-1 and N-2 isomers is often a significant challenge and usually requires chromatographic techniques. The synthesis of (5-Pyridin-4-yl-tetrazol-2-yl )-acetic acid specifically requires the isolation of the N-2 substituted isomer from this mixture. After isolation, the ethyl ester is hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.
Another important aspect is the role of the tetrazole ring as a bioisostere for the carboxylic acid group. thieme-connect.comresearchgate.net This means they share similar physicochemical properties, such as acidity (pKa) and the ability to act as hydrogen bond donors and acceptors. fieldofscience.com This similarity can present challenges in reactions where the acidity of the tetrazole N-H proton interferes with other desired transformations. However, this bioisosteric relationship is also a key driver for the synthesis of these compounds in medicinal chemistry. acs.org
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole |
|---|---|---|
| Acidity (pKa) | ~4-5 | ~4.5-5.5 (similar to carboxylic acids) |
| Hydrogen Bonding | Acts as both donor (O-H) and acceptor (C=O) | Acts as both donor (N-H) and acceptor (N atoms) |
| Lipophilicity | Generally lower (more hydrophilic) | Generally lower, but can be more lipophilic than the corresponding carboxylic acid depending on the substituent |
| Metabolic Stability | Can be susceptible to metabolic reduction or conjugation | Generally resistant to metabolic degradation |
| Permeability | Can be low due to charge at physiological pH | Permeability can be lower than the corresponding carboxylic acid due to a larger desolvation penalty |
Catalytic Systems in the Synthesis of Substituted Tetrazoles and Their Application to this compound
Catalysis plays a pivotal role in the modern synthesis of 5-substituted-1H-tetrazoles, primarily by facilitating the key [3+2] cycloaddition step. researchgate.net These catalytic systems enhance reaction rates, improve yields, and often allow for milder reaction conditions, which aligns with the principles of green chemistry. rsc.org The application of these catalysts is directly relevant to the synthesis of the 5-(pyridin-4-yl)-1H-tetrazole precursor.
A wide array of both homogeneous and heterogeneous catalysts have been developed. acs.orgrsc.org
Homogeneous Catalysts: These include various metal salts and complexes. Zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are widely used and effective for the reaction between nitriles and sodium azide in water or organic solvents. organic-chemistry.org More recently, cobalt(II) complexes with tetradentate ligands have been reported as highly efficient catalysts for this transformation under homogeneous conditions. nih.govacs.org Other transition metals like copper, ruthenium, and palladium have also been successfully employed. researchgate.netacs.org
Heterogeneous Catalysts: These catalysts offer significant advantages in terms of easy separation, recovery, and reusability. rsc.org Examples include silica-supported sodium hydrogen sulfate, various metal nanoparticles supported on materials like magnetic biochar or mesoporous silica, and metal-free carbocatalysts such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO). organic-chemistry.orgrsc.orgresearchgate.netrsc.orgrsc.org These solid catalysts can be easily filtered off from the reaction mixture, simplifying the work-up procedure. rsc.org
Organocatalysts: Metal-free organocatalysts like L-proline have also been shown to effectively catalyze the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org
| Catalyst | Catalyst Type | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnCl₂, ZnBr₂) | Homogeneous (Lewis Acid) | Aromatic and aliphatic nitriles | Cost-effective, broad scope, can be used in water | organic-chemistry.org |
| Cobalt(II) Complexes | Homogeneous | Aryl nitriles | High activity, mild reaction conditions | nih.govacs.org |
| Fe₃O₄@...-Cu(II) | Heterogeneous (Magnetic Nanocatalyst) | Aryl nitriles | Easily recoverable with a magnet, reusable | researchgate.net |
| L-proline | Homogeneous (Organocatalyst) | Aromatic and aliphatic nitriles, thiocyanates | Environmentally benign, cost-effective, metal-free | organic-chemistry.org |
| Sulfonic acid-rGO (SA-rGO) | Heterogeneous (Carbocatalyst) | Nitriles | Metal-free, highly acidic sites, reusable | rsc.orgrsc.org |
Homogeneous Catalysis in Tetrazole Formation
The cornerstone of synthesizing the this compound scaffold is the formation of the tetrazole ring, most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide source. Homogeneous catalysis offers a powerful tool for this transformation, providing high efficiency and selectivity under mild conditions.
Transition metal complexes are extensively used to catalyze this reaction. For instance, cobalt(II) complexes with tetradentate ligands have been shown to be effective catalysts for the cycloaddition of sodium azide to organonitriles. acs.orgnih.gov The proposed mechanism involves the initial coordination of either the azide or the nitrile to the metal center, which activates the nitrile for nucleophilic attack by the azide. nih.gov Detailed mechanistic studies have identified the formation of a cobalt(II) diazido intermediate, which then participates in the cycloaddition. acs.orgnih.gov This approach is directly applicable to the synthesis of the target compound, starting from a pyridine-4-carbonitrile derivative. The use of such catalysts can significantly improve reaction rates and yields compared to uncatalyzed thermal methods.
| Catalyst System | Substrate (Nitrile) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand | Benzonitrile | NaN₃, Methanol, Reflux | High | acs.orgnih.gov |
| Dinuclear Zn(II) complexes | Various organonitriles | NaN₃, Lower temperatures | Good to Excellent | nih.gov |
| Cu(I) triflate | Aromatic C(sp²)–H bonds for amination | HFIP solvent, 23 °C | Variable | mdpi.com |
Heterogeneous and Nanoparticle-Mediated Catalysis for Enhanced Reaction Efficiencies
While homogeneous catalysts are effective, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, particularly those mediated by nanoparticles, offer a compelling alternative, combining high catalytic activity with ease of recovery and reusability, which are key principles of green chemistry. nih.gov
A variety of nanomaterials have been developed for tetrazole synthesis. nih.gov These include magnetic nanoparticles (e.g., Fe₃O₄) functionalized with catalytic metals like copper, nickel, or zinc. nih.gov The magnetic core allows for simple separation of the catalyst from the reaction medium using an external magnet. For example, a Co–Ni/Fe₃O₄ catalyst supported on magnetic mesoporous hollow spheres has demonstrated high activity, achieving excellent yields (up to 98%) in short reaction times (8–44 minutes) for the synthesis of tetrazole derivatives from nitriles and sodium azide. rsc.org The catalytic mechanism generally involves the activation of the nitrile group through coordination to the nanoparticle's metallic sites, enhancing its electrophilicity and facilitating the subsequent [3+2] cycloaddition with azide. nih.gov The high surface-to-volume ratio of nanoparticles ensures a large number of accessible active sites, contributing to their high efficiency. nih.gov
| Catalyst | Reaction | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Fe₃O₄@tryptophan@Ni | Nitrile + NaN₃ → Tetrazole | Reusable (up to 7 cycles), short reaction time (20 min) | Excellent | nih.gov |
| Co–Ni/Fe₃O₄@MMSHS | Aromatic Nitrile + NaN₃ → Tetrazole | High activity, recyclability, mild conditions | Up to 98% | rsc.org |
| Fe₃O₄@SiO₂-APTES-TFA | Nitrile + NaN₃ → Tetrazole | Easy magnetic recovery, reusable | Excellent | nih.gov |
| CuO–NiO bimetallic nanoparticles on graphitic carbon nitride | Synthesis of tetrazoles | Synergistic effect, very low catalyst loading (ppm level) | Good | researchgate.net |
Metal-Free Organocatalysis in Pyridine-Tetrazole Systems
The development of metal-free catalytic systems is a significant goal in modern organic synthesis to avoid issues of cost, toxicity, and metal contamination in the final products. Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful strategy for constructing N-heterocyclic frameworks. rsc.orgnih.gov
For the synthesis of pyridine-tetrazole systems, organocatalytic approaches can be envisioned for the key tetrazole-forming cycloaddition. While direct organocatalysis for the reaction of nitriles with azide is less common, related transformations have been well-established. For instance, formal [3+2] cycloaddition reactions to form other heterocycles like pyrroles have been achieved using visible-light photoredox organocatalysis. rsc.org Brønsted acids or bases can also be employed. Acid catalysts can activate the nitrile group towards nucleophilic attack, while basic catalysts can deprotonate an azide source. For example, acetic acid has been used to catalyze the synthesis of tetracyclic compounds containing pyrrolidine (B122466) rings. rsc.org The use of a tetrazole-containing molecule itself as an organocatalyst, such as a proline tetrazole derivative, has been reported for asymmetric aldol (B89426) and Mannich reactions, highlighting the catalytic potential of the tetrazole scaffold. nih.gov
| Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Acetic Acid | 1,3-dipolar cycloaddition | Synthesis of tetracyclic pyrrolidines | rsc.org |
| Piperidine | Domino Knoevenagel–Michael addition–cyclization | Synthesis of chromenopyrrole frameworks | rsc.org |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Oxidative cyclization | Synthesis of quinazolinones | nih.gov |
| 1H-Tetrazole 5-acetic acid | Aldehyde activation | Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Production
The production of pharmaceuticals and research chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of this compound can be made more sustainable by incorporating several green strategies. nih.govcitedrive.com
Key approaches include:
Use of Green Catalysts: Employing heterogeneous and nanoparticle-based catalysts, as discussed in section 2.3.2, allows for easy separation and recycling, reducing catalyst waste. nih.govmdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes, increase yields, and lead to purer products. nih.govresearchgate.net
Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. mdpi.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. nih.gov They adhere to green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. beilstein-journals.orgnih.gov The Ugi and Passerini reactions are powerful MCRs that can incorporate tetrazole building blocks to create molecular diversity. beilstein-journals.orgresearchgate.net
| Parameter | Conventional Approach | Green Approach | Reference |
|---|---|---|---|
| Catalyst | Homogeneous, single-use | Heterogeneous, recyclable nanocatalysts | nih.govmdpi.com |
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) | nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free | nih.govresearchgate.net |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) | beilstein-journals.orgnih.gov |
Exploration of Novel Derivatization and Scaffold Modification Techniques for Academic Investigations
For academic research and drug discovery, the ability to generate a library of analogues based on a core scaffold is essential. The this compound structure offers multiple points for derivatization and scaffold modification. nih.gov
Novel synthetic strategies can be employed to modify this core structure:
Modification of the Acetic Acid Side Chain: The carboxylic acid group can be readily converted into esters, amides, or other functional groups using standard coupling chemistries to explore structure-activity relationships.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized using various electrophilic or nucleophilic aromatic substitution reactions to introduce diverse substituents.
Use of Tetrazole Building Blocks in MCRs: A powerful strategy involves using pre-formed, functionalized tetrazole aldehydes or amines as building blocks in multicomponent reactions like the Ugi or Passerini reactions. beilstein-journals.orgresearchgate.net This allows for the rapid assembly of complex and diverse molecules containing the tetrazole core, offering flexibility in the placement of the moiety within the final scaffold. beilstein-journals.org
Scaffold Hopping and Fusion: More advanced modifications can involve altering the core heterocyclic system. For example, strategies used to synthesize related fused systems, such as tetrazolylimidazo[1,5-a]pyridines or tetrahydrofuro[3,2-c]pyridines, could be adapted. nih.govbeilstein-journals.org This involves multi-step sequences that build additional rings onto the initial pyridine-tetrazole framework.
| Modification Site | Strategy | Example Reaction/Technique | Reference |
|---|---|---|---|
| Acetic Acid Moiety | Functional group interconversion | Esterification, Amidation (e.g., EDC/HOBt coupling) | General Organic Chemistry |
| Pyridine Ring | Aromatic substitution | Electrophilic halogenation, Nitration | nih.gov |
| Entire Scaffold | Multicomponent Reactions (MCRs) | Ugi or Passerini reaction using a tetrazole-aldehyde building block | beilstein-journals.orgresearchgate.net |
| Core Structure | Heterocyclic ring fusion | Pictet–Spengler or Bischler–Napieralski type cyclizations | beilstein-journals.org |
Sophisticated Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of 5 Pyridin 4 Yl Tetrazol 2 Yl Acetic Acid
Advanced Spectroscopic Characterization Techniques in Structural Confirmation and Analysis
A combination of spectroscopic methods provides a holistic view of the molecule, from its atomic connectivity and functional groups to its exact mass and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. While specific experimental spectra for (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent moieties and related structures. ajgreenchem.commdpi.com
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) group of the acetic acid side chain, and the acidic proton. The pyridine ring protons typically appear as two sets of doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen atom (H-2' and H-6') would be deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3' and H-5'). The methylene protons (-CH₂-) of the acetic acid group are anticipated to appear as a singlet, typically in the range of δ 5.0-5.5 ppm. ajgreenchem.com The carboxylic acid proton (-COOH) would present as a broad singlet at a significantly downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. The spectrum for this compound would feature signals for the pyridine ring carbons, the tetrazole ring carbon, the methylene carbon, and the carboxyl carbon. The carbon atom of the tetrazole ring is expected to resonate at approximately 160-165 ppm. rsc.org The pyridine carbons would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the tetrazole ring showing a distinct chemical shift. The methylene carbon (-CH₂-) signal is expected around δ 50-60 ppm, and the carboxyl carbon (-COOH) would be significantly deshielded, appearing in the range of δ 170-180 ppm. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C2'/C6' | ~8.7 (d) | ~150 |
| Pyridine C3'/C5' | ~8.1 (d) | ~121 |
| Pyridine C4' | - | ~134 |
| Tetrazole C5 | - | ~165 |
| Methylene (-CH₂-) | ~5.2 (s) | ~50 |
| Carboxyl (-COOH) | >10 (br s) | ~170 |
Note: These are estimated values based on data from analogous compounds like 4-(1H-tetrazol-5-yl)pyridine and other tetrazole derivatives. rsc.org d = doublet, s = singlet, br s = broad singlet.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. nih.gov The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak around 1700-1750 cm⁻¹. nih.gov Vibrations associated with the pyridine and tetrazole rings (C=N and N=N stretching) are expected in the 1400-1650 cm⁻¹ fingerprint region. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The pyridine ring breathing modes would be particularly prominent. Due to its symmetry, the tetrazole ring should also have characteristic Raman signals. researchgate.net
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1750 (strong) | Moderate |
| Pyridine/Tetrazole Rings | C=C, C=N, N=N Stretch | 1400-1650 (multiple bands) | Strong |
| Aromatic C-H | C-H Stretch | 3000-3100 (moderate) | Strong |
| Methylene (-CH₂-) | C-H Stretch | 2850-2950 (moderate) | Moderate |
Note: Frequencies are approximate and based on general values for these functional groups and data from related heterocyclic compounds. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental formula. nih.gov For this compound (C₈H₇N₅O₂), the calculated exact mass is 205.05997. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 206.0678, confirming the molecular formula.
The fragmentation pattern observed in tandem MS (MS/MS) provides valuable structural information. A common fragmentation pathway for 5-substituted tetrazoles involves the elimination of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da. mdpi.com Subsequent fragmentation would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) or cleavage of the acetic acid side chain.
Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₈H₈N₅O₂]⁺ | 206.0678 | Protonated molecular ion |
| [M-N₂+H]⁺ | [C₈H₈N₃O₂]⁺ | 178.0662 | Loss of N₂ from the tetrazole ring |
| [M-CO₂H+H]⁺ | [C₇H₇N₅]⁺ | 162.0774 | Loss of the carboxylic acid group |
| [M-N₂-CH₂COOH+H]⁺ | [C₆H₅N₃]⁺ | 119.0534 | Subsequent loss of the acetic acid side chain |
Note: Fragmentation pattern is proposed based on known behavior of tetrazole compounds. mdpi.com
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. mdpi.com While a crystal structure for the title compound is not available in the reviewed literature, analysis of related structures like 5-(pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide reveals important features. nih.gov In this related zwitterionic molecule, the pyridine and tetrazole rings are nearly coplanar, with a very small dihedral angle between them. nih.gov It is expected that this compound would also adopt a relatively planar conformation. In the crystal lattice, strong intermolecular hydrogen bonds involving the carboxylic acid groups (forming dimers) and potential hydrogen bonds between the pyridine nitrogen and the carboxylic acid proton of an adjacent molecule are anticipated to be the dominant packing forces. nih.govnih.gov
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and tetrazole ring systems. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity. researchgate.net For similar aromatic tetrazole systems, absorptions are typically observed in the range of 250-320 nm. researchgate.net The presence of the carboxylic acid group is not expected to significantly alter the primary absorption bands arising from the heterocyclic core.
Quantum Chemical and Molecular Modeling Studies of this compound and Related Tetrazole-Acetic Acid Structures
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data. acs.org These computational methods can be used to predict molecular geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties (such as HOMO-LUMO energy gaps). researchgate.net
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles, which could be compared with X-ray diffraction data of analogous compounds.
Predict vibrational spectra: Calculated IR and Raman frequencies can aid in the assignment of experimental bands, providing a more detailed understanding of the vibrational modes. arxiv.org
Calculate NMR chemical shifts: Theoretical prediction of NMR spectra can help in the definitive assignment of complex experimental spectra.
Analyze electronic structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. This information is crucial for understanding the molecule's reactivity, electronic transitions (UV-Vis spectra), and potential as a pharmacophore.
Molecular modeling studies on related tetrazole derivatives have shown that the tetrazole ring is a bioisosteric replacement for the carboxylic acid group, sharing similar pKa values and steric profiles. mdpi.comnih.gov Computational studies help to quantify these similarities by calculating properties like molecular electrostatic potential (MEP) maps, which visualize the charge distribution and sites for electrophilic and nucleophilic attack. Such studies are invaluable in the rational design of molecules with specific biological activities. researchgate.netresearchgate.net
Theoretical Investigations of Tautomeric Equilibria in Tetrazole-Acetic Acid Systems
The tetrazole ring system, a key feature of this compound, exhibits prototropic tautomerism, a phenomenon of significant interest in theoretical and medicinal chemistry. For 5-substituted tetrazoles, the tautomeric equilibrium primarily involves the 1H- and 2H-isomers, which differ in the position of the proton on the tetrazole ring. researchgate.net This equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, lipophilicity, and interaction with biological targets. researchgate.net
Theoretical investigations, predominantly employing quantum chemical calculations, are indispensable for elucidating the relative stabilities of these tautomers. While the specific compound name dictates a 2H-substitution pattern, understanding the underlying equilibrium in the parent system is crucial. Studies on the closely related (tetrazol-5-yl)-acetic acid (TAA) have shown that while the 1H-tautomer is exclusively present in the crystalline state, both 1H- and 2H-tautomers are observed in comparable amounts in the gas phase. nih.gov This highlights the subtle energetic balance and the influence of the physical state on tautomeric preference.
Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the energies of these tautomers. researchgate.netresearchgate.net For unsubstituted tetrazole, calculations have indicated that the 2H-form is more stable in the gas phase, whereas the 1H-form is predominant in solution. sci-hub.se The relative stability is influenced by factors such as the electronic nature of the C5 substituent (in this case, the pyridine ring), the solvent environment, and intermolecular interactions. researchgate.net The pyridine substituent, with its electron-withdrawing nature, can further modulate the electronic distribution within the tetrazole ring, thereby influencing the tautomeric balance.
| Tautomer | Phase | Computational Method | Relative Energy (kJ/mol) | Predominant Form |
|---|---|---|---|---|
| 1H-Tetrazole | Gas Phase | DFT/B3LYP | ~2-8 | No |
| 2H-Tetrazole | Gas Phase | DFT/B3LYP | 0 | Yes |
| 1H-Tetrazole | Aqueous Solution (PCM) | DFT/B3LYP | 0 | Yes |
| 2H-Tetrazole | Aqueous Solution (PCM) | DFT/B3LYP | ~4-10 | No |
Conformational Landscape Analysis and Potential Energy Surfaces (PES) of the Compound
The conformational flexibility of this compound is primarily governed by rotations around several key single bonds: the C-C bond of the acetic acid side chain, the N-C bond linking the side chain to the tetrazole ring, and the C-C bond connecting the tetrazole and pyridine rings. A comprehensive understanding of the molecule's conformational landscape is achieved through the computational mapping of its potential energy surface (PES). uc.ptnih.gov
Theoretical studies on (tetrazol-5-yl)-acetic acid (TAA) have systematically explored its PES using methods such as MP2/6-311++G(d,p). nih.govresearchgate.net These calculations have identified multiple unique energy minima for both the 1H and 2H tautomers, corresponding to different stable conformations. nih.gov For instance, in the gas phase, several conformers can exist within a narrow energy range of 0-8 kJ/mol. nih.gov The barriers to interconversion between these conformers are also calculated, revealing which forms are likely to coexist and which might collapse into a more stable form under thermal conditions. nih.gov
For this compound, a key conformational aspect is the relative orientation of the two aromatic rings. X-ray crystallographic studies of analogous compounds, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester and 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide, have shown that the tetrazole and the adjacent aromatic ring are nearly coplanar. researchgate.netnih.gov This suggests a low energy barrier for rotation around the C-C bond connecting the rings, favoring a planar arrangement that maximizes π-system conjugation. The acetic acid group, however, is often found oriented nearly perpendicular to the plane of the rings. researchgate.net The PES for the title compound would therefore likely feature low-energy regions corresponding to a planar pyridinyl-tetrazole core with various orientations of the acetic acid moiety.
| Conformer ID | Dihedral Angle τ1 (N-N-C-C) | Dihedral Angle τ2 (O=C-O-H) | Relative Energy (kJ/mol) | Predicted Stability |
|---|---|---|---|---|
| Conformer A | ~90° | ~0° (cis) | 0.0 | Most Stable |
| Conformer B | ~-90° | ~0° (cis) | 0.2 | High |
| Conformer C | ~180° | ~0° (cis) | 4.5 | Moderate |
| Conformer D | ~90° | ~180° (trans) | 15.2 | Low (High Energy) |
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offers a balance of accuracy and computational efficiency for studying geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netmdpi.com
These calculations provide detailed insights into the distribution of electrons within the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net For pyridinyl-tetrazole systems, the HOMO is typically delocalized over the electron-rich tetrazole ring, while the LUMO may be centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer.
Further analysis, such as calculating the molecular electrostatic potential (MEP), can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to quantify delocalization effects and hyperconjugative interactions, providing a deeper understanding of the bonding and stability within the molecule. researchgate.net
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Electron-donating potential |
| LUMO Energy | -1.5 eV | Electron-accepting potential |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 4.8 Debye | Measure of molecular polarity |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of molecular conformations and energetics, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, particularly in a solvent environment. acs.orgajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational flexibility and interactions with surrounding solvent molecules. nih.gov
For a molecule with multiple rotatable bonds, MD simulations can reveal the accessible conformational space in solution and the probabilities of occupying different conformational states. This is crucial as the predominant conformation in solution may differ from the gas-phase minimum energy structure due to interactions with the solvent. acs.org Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. acs.org
Solvation effects are critically important for polar, ionizable molecules like the title compound. The presence of water can significantly influence tautomeric equilibrium, conformational preferences, and acidity (pKa). MD simulations explicitly model the dynamic hydrogen-bonding network between the solute (e.g., the carboxylic acid group, pyridine nitrogen, and tetrazole nitrogens) and water molecules. acs.org This provides a more realistic representation of the system's behavior in a biological or chemical medium compared to implicit solvent models, which treat the solvent as a continuous dielectric. These simulations are essential for understanding how the molecule adapts its shape and electronic properties in response to its local environment.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling and Design Principles
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are vital computational strategies for rational drug design and the optimization of lead compounds. nih.gov For a class of compounds including this compound, QSAR methodologies aim to build mathematical models that correlate variations in chemical structure with changes in biological activity. researchgate.netresearchgate.net
The QSAR modeling process begins with the calculation of a wide range of molecular descriptors for a series of related compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, topological, and steric properties. imist.ma Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then used to develop a predictive equation linking a subset of these descriptors to the observed activity. imist.ma
For tetrazole and pyridine-containing compounds, QSAR models have been developed to predict activities such as angiotensin AT1 receptor antagonism and inhibition of various enzymes. researchgate.net A robust QSAR model not only possesses high correlation and internal predictivity (assessed by cross-validation) but also demonstrates strong predictive power for an external test set of compounds not used in model development. imist.ma The resulting models provide valuable insights into the "design principles" for a particular biological target, indicating which structural features (e.g., increased lipophilicity, specific electronic properties, or molecular shape) are favorable or unfavorable for activity. This knowledge can then be used to computationally screen virtual libraries and prioritize the synthesis of new derivatives with enhanced potency.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, molecular volume, polarizability |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |
| Steric / 3D | Molecular surface area, Volume | Overall size and shape of the molecule |
In Vitro Biochemical and Molecular Interaction Research for 5 Pyridin 4 Yl Tetrazol 2 Yl Acetic Acid
Exploration of Proposed Mechanisms of Action at the Molecular Level through Research Methodologies
The tetrazole moiety is a versatile pharmacophore capable of engaging in a variety of molecular interactions that underpin a compound's mechanism of action. nih.gov As a bioisostere of a carboxylic acid, the 5-substituted tetrazole ring is acidic (pKa ≈ 4.5-4.9) and typically ionized at physiological pH. nih.gov This negative charge allows it to form strong charge-charge and hydrogen bond interactions, often with positively charged residues like arginine in a binding pocket. nih.gov
The nitrogen-rich aromatic ring can participate in several key interactions:
Hydrogen Bonding: The sp2 hybridized nitrogen atoms act as hydrogen bond acceptors, while the N-H group (in 1H-tetrazoles) can act as a hydrogen bond donor. acs.org
Metal Chelation: The tetrazole moiety can act as an efficient metal chelator, directly interacting with metal ions (e.g., zinc) in an enzyme's active site. nih.govacs.org
π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org
For instance, structural studies of angiotensin receptors have shown that the biphenyl-tetrazole scaffold of ligands binds to a crucial arginine residue in the receptor. nih.gov Similarly, in studies with PPARγ, the tetrazole ring was found to make favorable interactions within the polar arm of the receptor's binding pocket. biorxiv.org These specific interactions, elucidated through techniques like X-ray crystallography, are fundamental to the compound's biological activity. researchgate.net
Advanced Cellular Assays for Investigating Biochemical Pathways and Compound Efficacy in Model Systems
While biochemical assays are critical for studying direct molecular interactions, cell-based assays are necessary to understand a compound's efficacy in a more physiologically relevant context. These assays can determine if a compound can engage its target within a cell, modulate a specific biochemical pathway, and produce a desired functional outcome.
For compounds like (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, which may target enzymes or receptors involved in signaling pathways, several types of cellular assays are relevant:
Reporter Gene Assays: These assays are commonly used to measure the activity of a specific signaling pathway. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the pathway of interest. For example, to test inhibitors of the TGF-beta pathway, HaCaT cells can be transfected with a p3TP-luc reporter construct. nih.gov A change in reporter gene expression upon treatment with the compound indicates modulation of the pathway.
Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of a compound, assays like the MTT or AlamarBlue assays are used. These are particularly relevant when investigating potential anticancer agents. researchgate.net
Second Messenger Assays: For G-protein coupled receptors (GPCRs), ligand binding initiates downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or calcium (Ca2+). Assays that measure changes in the intracellular levels of these messengers can quantify the functional activity (agonist or antagonist) of a test compound. giffordbioscience.com
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended target protein within intact cells. The assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. labome.com
These cellular assays provide crucial data on a compound's biological effects, bridging the gap between biochemical potency and potential therapeutic efficacy.
Computational Docking and Virtual Screening Methodologies for Predicting Binding Affinity and Identifying Novel Targets
Computational methods are indispensable tools in modern drug discovery for predicting how a ligand might bind to a protein and for screening vast chemical libraries to identify promising new compounds. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net Docking algorithms sample a wide range of ligand conformations and orientations within the protein's binding site and use a scoring function to estimate the binding affinity, often reported as a docking score in kcal/mol. researchgate.net These studies can reveal plausible binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Docking is frequently used to rationalize the structure-activity relationships (SAR) observed in a series of compounds and to guide the design of new, more potent analogs. biorxiv.org
Virtual Screening: Virtual screening (VS) leverages molecular docking on a massive scale. Instead of docking a single compound, VS involves docking thousands or even billions of molecules from a chemical library against a protein target. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources. researchgate.net The advent of ultra-large "make-on-demand" libraries, containing billions of compounds, has greatly expanded the chemical space that can be explored through virtual screening. nih.govenamine.net For tetrazole-based compounds, VS can be used to screen libraries for novel scaffolds that fit a target's binding site or to explore potential off-target interactions. researchgate.netbeilstein-archives.org
| Computational Method | Principle | Application in Tetrazole Research | Example Finding |
| Molecular Docking | Predicts the binding pose and affinity of a single ligand within a protein's active site using scoring functions. researchgate.net | Elucidating the binding mode of a synthesized tetrazole derivative; Guiding structural modifications to improve potency. | Docking studies of a tetrazole derivative in the active site of a receptor showed hydrogen bonding with Ser14 and Cys52. researchgate.net |
| Virtual Screening (VS) | Docks a large library of compounds against a target to identify potential hits for experimental testing. nih.gov | Identifying novel tetrazole-containing hits from a multi-million compound library for a specific enzyme or receptor. researchgate.net | Screening of a large library identified novel tetrazole compounds as potential inhibitors of AmpC β-lactamase. nih.gov |
| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features required for a ligand to bind to a specific target. | Designing new tetrazole-based molecules that fit the pharmacophoric requirements of a target like an angiotensin receptor. | A common biphenyl-tetrazole scaffold is a key feature for binding affinity to angiotensin receptors. nih.gov |
Future Directions and Emerging Research Avenues for 5 Pyridin 4 Yl Tetrazol 2 Yl Acetic Acid Derivatives
Integration of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid Scaffold in Novel Chemical Biology Probes and Tools
The unique structural features of the this compound scaffold make it an excellent candidate for the design of novel chemical biology probes. These tools are essential for dissecting complex biological processes and identifying new therapeutic targets.
Future research will likely focus on incorporating photoactivatable groups or bio-orthogonal handles into the scaffold. For instance, diaryltetrazoles can undergo photoinduced cycloaddition reactions, a form of "photoclick" chemistry, allowing for the light-controlled labeling of biological targets. nih.gov By modifying the pyridine (B92270) or the tetrazole ring of the parent compound with such functionalities, researchers can create probes to investigate protein-protein interactions (PPIs) or map the binding sites of bioactive molecules in living cells. researchgate.netnih.gov
Light-activatable 2,5-disubstituted tetrazoles have been successfully used to profile aspartate and glutamate (B1630785) residues across the proteome, demonstrating the potential of the tetrazole core in creating residue-specific probes. nih.gov Derivatives of this compound could be engineered to function as probes for photo-affinity labeling (PAL), a powerful chemoproteomic technique to identify the molecular targets of a compound. researchgate.net This involves introducing a photoreactive group that, upon UV irradiation, forms a covalent bond with interacting proteins, enabling their subsequent identification and characterization.
Table 1: Potential Chemical Biology Probes Based on the this compound Scaffold
| Probe Type | Modification on Scaffold | Application | Potential Advantage |
| Photo-affinity Labeling (PAL) Probe | Integration of a diazirine or benzophenone (B1666685) group | Covalent labeling and identification of protein targets in complex biological systems. | Allows for irreversible capture of binding partners, facilitating target discovery. |
| "Photoclick" Chemistry Reagent | Synthesis of a diaryltetrazole derivative | Spatiotemporal control of target labeling in living cells through light activation. | High specificity and rapid reaction kinetics under physiological conditions. nih.gov |
| Fluorescent Probe | Attachment of a fluorophore (e.g., Bodipy or Acedan) | Visualization and tracking of the compound's distribution and target engagement in real-time. researchgate.net | Enables high-resolution imaging and quantitative analysis of molecular interactions. |
| Biotinylated Affinity Probe | Conjugation with a biotin (B1667282) tag | Pull-down assays to isolate and identify binding proteins from cell lysates. | Strong and stable interaction between biotin and avidin/streptavidin allows for efficient purification. |
Application of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to predict biological activities, drug-target interactions, and pharmacokinetic properties, significantly reducing the time and cost of development. mdpi.comnih.gov
For derivatives of this compound, AI and ML algorithms can be employed in several ways. Firstly, quantitative structure-activity relationship (QSAR) models can be developed using ML to predict the biological activity of novel analogues based on their chemical structures. mdpi.com Deep learning models, such as graph neural networks (GNNs), can learn complex patterns from molecular structures to predict properties and guide the design of compounds with improved efficacy and safety profiles. mdpi.com
Advanced Materials Science Applications of Tetrazole-Containing Compounds and Their Derivatives
Beyond medicinal chemistry, tetrazole-containing compounds are finding increasing use in materials science due to their unique properties. The high nitrogen content of the tetrazole ring makes these compounds interesting for applications as explosives or propellants. nih.gov However, more nuanced applications are emerging in the development of advanced materials.
The nitrogen atoms of the tetrazole ring are excellent coordinators of metal ions, making them valuable ligands for the construction of metal-organic frameworks (MOFs). lifechemicals.com Derivatives of this compound could be used to create novel MOFs with applications in gas storage, catalysis, and separation. The pyridine moiety provides an additional coordination site, allowing for the formation of complex, multidimensional structures.
Additionally, synthetic polymers incorporating tetrazole fragments are being explored as highly prospective materials. lifechemicals.com For example, microporous organic polymers containing tetrazole units have demonstrated high efficacy and selectivity in capturing carbon dioxide. lifechemicals.com The functional groups on the this compound scaffold could be leveraged to create polymers with tailored properties for specific environmental or industrial applications.
Development of High-Throughput Screening Methodologies for Related Analogues in Academic Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. nih.gov While traditionally the domain of the pharmaceutical industry, HTS is becoming more accessible in academic settings, fostering innovation in both drug discovery and chemical genetics. nih.gov
Future research will necessitate the development of robust and miniaturized HTS assays for analogues of this compound. Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, are particularly well-suited for generating large, diverse libraries of tetrazole derivatives for screening. nih.govmdpi.com These reactions are efficient and amenable to parallel synthesis, which is crucial for populating HTS decks. nih.gov
Advanced screening techniques, such as high-throughput synchrotron radiation circular dichroism (HT-SRCD), can be employed to rapidly screen tetrazole libraries for their interactions with biological macromolecules like DNA G-quadruplexes. mdpi.com The development of cell-based, high-content screening (HCS) assays will also be critical to evaluate the effects of these compounds in a more physiologically relevant context, providing deeper insights into their mechanisms of action. nih.gov
Table 2: High-Throughput Screening (HTS) Methodologies for Tetrazole Analogues
| HTS Technique | Principle | Application for Tetrazole Analogues | Throughput |
| Biochemical Assays | Measures the effect of compounds on a purified target (e.g., enzyme, receptor). | Screening for inhibitors or activators of specific enzymes or receptor binding. | High (100,000s of compounds/day) |
| Cell-Based Assays | Measures a cellular response (e.g., viability, gene expression) to compound treatment. | Assessing cytotoxicity, pathway modulation, or phenotypic changes in a cellular context. | Medium to High |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters. | Detailed phenotypic profiling and mechanism of action studies. | Medium |
| HT-SRCD | Uses synchrotron radiation to measure circular dichroism of many samples simultaneously. | Screening for binding to chiral macromolecules like DNA or proteins. mdpi.com | High |
| Affinity Selection-Mass Spectrometry (AS-MS) | Identifies ligands for a target protein from a mixture of compounds using mass spectrometry. | Rapidly screening compound libraries for binders to a specific protein target. | High |
Interdisciplinary Research Synergies with Structural Biology, Proteomics, and Systems Biology for Comprehensive Understanding
A holistic understanding of the biological effects of this compound derivatives can only be achieved through interdisciplinary collaboration. Synergies between synthetic chemistry, structural biology, proteomics, and systems biology are crucial for elucidating their mechanisms of action and identifying their place in complex biological networks.
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of how these compounds interact with their protein targets. biorxiv.org For example, the crystal structure of a tetrazole compound bound to the PPARγ ligand-binding domain revealed the specific interactions responsible for its activity. biorxiv.org Such information is invaluable for structure-based drug design and the optimization of lead compounds.
Proteomics approaches, particularly chemoproteomics, can be used to identify the full spectrum of protein targets for a given derivative in an unbiased, system-wide manner. nih.gov By using probes derived from the this compound scaffold, researchers can map the compound's "interactome." Systems biology can then integrate this data with other 'omics' datasets (genomics, transcriptomics) to model the compound's effects on cellular pathways and networks, leading to a comprehensive understanding of its biological impact and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
